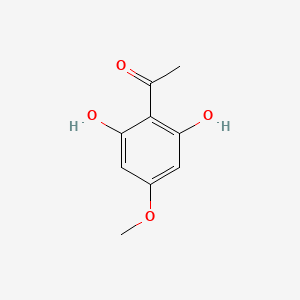

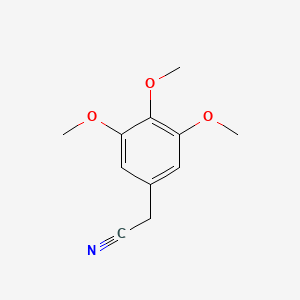

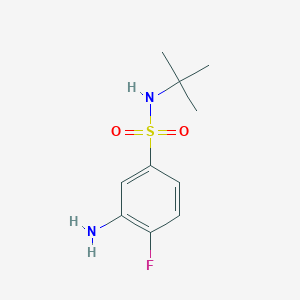

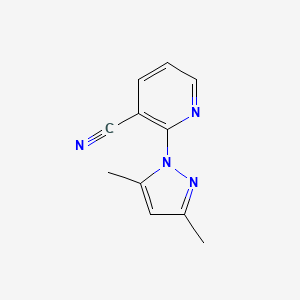

2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile” is a chemical compound that belongs to the class of heterocyclic compounds, specifically pyrazoles . Heterocyclic compounds such as pyrazoles have attracted much research attention in the field of drug design because of their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Synthesis Analysis

The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .

Molecular Structure Analysis

The structure of the compound was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .

Chemical Reactions Analysis

The compound was easily prepared from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst . This reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .

Scientific Research Applications

Synthesis and Chemical Properties

- A one-pot condensation process using malononitrile, furan-2-carbaldehyde, butan-2-one, and ammonium acetate in ethanol was used to synthesize nicotinonitriles, which were then cyanoacetylated with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile to produce compound 6, a key intermediate in synthesizing nicotinonitriles with various reagents (Gouda et al., 2016).

- Microwave-assisted synthesis offers an efficient method for synthesizing bis-pyrazol pyrimidine derivatives, including 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl nicotinonitrile, highlighting the process's thermal efficiency compared to conventional methods (Huang et al., 2011).

Pharmaceutical and Biological Applications

- 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile undergoes a reaction to form 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide, which then reacts with 3-cyanopyridine-2-thiolates to create molecules combining nicotinonitrile and pyrazole units, illustrating its potential in creating hybrid molecules for various applications (Dotsenko et al., 2020).

- New heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole have been synthesized, showing potential anticancer activity against representative compounds, indicating their potential for pharmaceutical applications (Metwally et al., 2016).

Material Science and Catalysis

- The study of PdCl2 complex formation with 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanal oxime provides insights into the coordination chemistry of pyrazole derivatives and their potential applications in material science, including their thermal stability and anticonvulsant properties (Khachatryan et al., 2017).

- Nickel, cobalt, and iron complexes with pyrazole-1-ylmethylpyridine ligands have been used as catalysts in the vinyl-addition polymerization of norbornene, indicating the influence of the metal center and ligand type on the polymerization behavior and the potential applications of these complexes in catalysis and material science (Benade et al., 2011).

Safety And Hazards

The safety information for a similar compound, “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine”, includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and others .

properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-6-9(2)15(14-8)11-10(7-12)4-3-5-13-11/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEOEBRECSAQNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=CC=N2)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.